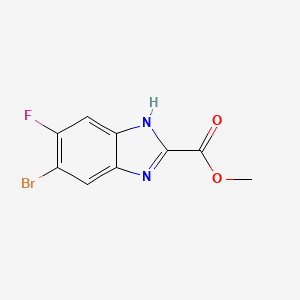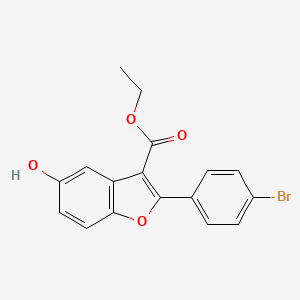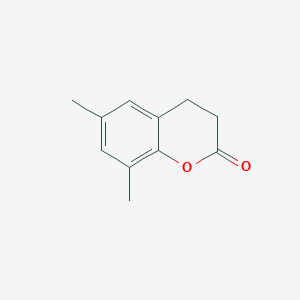
6,8-Dimethylchroman-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethylchroman-2-one is a heterocyclic compound belonging to the chromanone family It is characterized by a fused benzene and dihydropyran ring structure, with methyl groups at the 6 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6,8-Dimethylchroman-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous potassium carbonate, followed by acid-catalyzed Claisen–Schmidt rearrangement, yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dimethylchroman-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted chromanones with various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 6,8-dimethylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and aromatase, leading to its neuroprotective and anticancer effects. The compound also modulates oxidative stress pathways, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methyl groups at the 6 and 8 positions but shares a similar core structure.
2,2-Dimethylchroman-4-one: Similar structure with methyl groups at the 2 position.
6,7-Dimethoxy-2,2-dimethylchroman-4-one: Contains methoxy groups at the 6 and 7 positions.
Uniqueness: 6,8-Dimethylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
59698-11-2 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
6,8-dimethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)3-4-10(12)13-11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LVCXMUCYZSTHRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)CCC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate](/img/structure/B15334122.png)

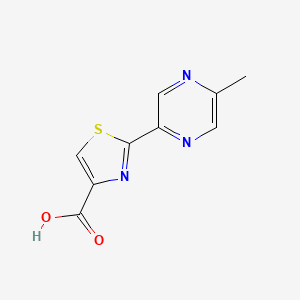
![2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334131.png)
![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)
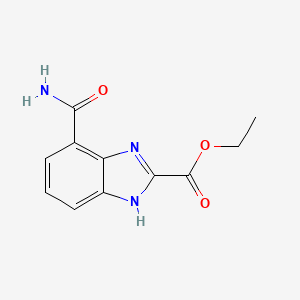
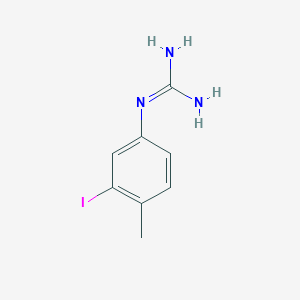
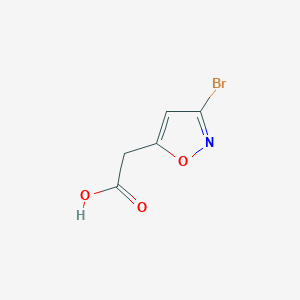
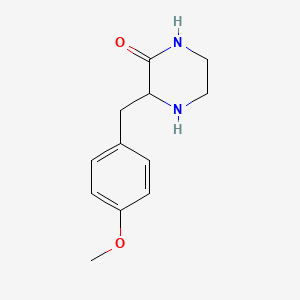

![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
